molecular formula C27H30Cl2O6 B12425429 Mometasone furoate-d8

Mometasone furoate-d8

Cat. No.: B12425429
M. Wt: 529.5 g/mol
InChI Key: WOFMFGQZHJDGCX-WSIDGQAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mometasone furoate-d8 is a high-quality, deuterated analog of mometasone furoate, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is primarily used as an internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC, where it helps ensure accurate and reliable measurement of non-deuterated mometasone furoate in complex biological matrices . Its application is crucial for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research, playing a vital role in Abbreviated New Drug Applications (ANDA) . The deuterium atoms incorporated into its structure provide a distinct mass difference from the native compound, minimizing interference and improving analytical precision. Mometasone furoate itself is a BCS Class II drug, and research into its formulations, such as incorporation into cyclodextrin metal-organic frameworks (CD-MOFs) for optimized nasal administration, is an active area of development . The parent drug's mechanism involves diffusing into cells and binding with high affinity to glucocorticoid receptors. This complex translocates to the cell nucleus, modulating gene transcription by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory proteins . This compound is supplied with comprehensive characterization data. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30Cl2O6

Molecular Weight

529.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,6D2,10D,12D,14D2

InChI Key

WOFMFGQZHJDGCX-WSIDGQAZSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CC(C5=C(C(=O)C=C[C@@]54C)[2H])([2H])[2H])Cl)O)C)C)C(=O)C([2H])([2H])Cl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mometasone furoate-d8 involves multiple steps, starting from the appropriate steroidal precursors. The process typically includes the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as deuterium exchange or the use of deuterated reagents. The final product is obtained through purification and characterization to ensure the correct incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Reaction Conditions and Parameters

StepReagents/ConditionsOutcome
Deuteration Isotopic substitution at specific positions (details proprietary)Enhanced metabolic stability via deuterium-hydrogen exchange .
Esterification - 2.5–4 molar equivalents 2-furoyl chloride
- Triethylamine (3–6 eq) in CH₂Cl₂
- 0–25°C, 10–15 h
Forms mometasone 17-(2-furoate) with enol furoate side products .
Acid Treatment Dilute HCl (pH 1–2) at 10–25°C for 3–5 hConverts enol furoates (positions 3, 20) to desired product .
Purification Crystallization from methanol/ethanolYields >95% purity .

Key Observations :

  • Excess 2-furoyl chloride ensures complete esterification of the 17-hydroxy group without protecting the 11-hydroxy group .

  • Dichloromethane maintains solubility of intermediates, while triethylamine neutralizes HCl byproducts .

  • Post-reaction acid hydrolysis eliminates enol furoates, improving final purity .

Stability and Degradation Kinetics

Mometasone furoate-d8 demonstrates pH-dependent stability, critical for formulation design:

pH RangeStability ProfileImplications
<4Highly stable; minimal degradationSuitable for acidic formulations (e.g., nasal sprays) .
>4Progressive hydrolysis of ester groupsRequires buffered systems for long-term storage .

Degradation Pathways :

  • Ester Hydrolysis : Predominant in neutral/basic conditions, yielding mometasone and furoic acid derivatives .

  • Oxidation : Susceptible to oxidative degradation at the Δ¹⁴ double bond under prolonged exposure to oxygen .

Metabolic Interactions and Enzymatic Reactions

This compound undergoes hepatic metabolism, with deuterium altering its pharmacokinetics:

Metabolic StepEnzymes/PathwaysImpact of Deuterium
Ester Hydrolysis Hepatic esterasesSlowed hydrolysis due to kinetic isotope effect .
Oxidative Metabolism CYP3A4-mediated oxidationReduced formation of 6β-hydroxy metabolites .

Pharmacodynamic Effects :

  • Binding Affinity : Retains high glucocorticoid receptor affinity (12× dexamethasone, 1.5× fluticasone) due to structural preservation .

  • Anti-inflammatory Activity : Inhibits prostaglandin/leukotriene synthesis via lipocortin upregulation .

Comparative Analysis with Corticosteroids

This compound exhibits distinct advantages over non-deuterated analogs and other glucocorticoids:

CompoundBinding Affinity (Relative to Dexamethasone)Metabolic Half-Life (h)Key Application
This compound12×5.8Chronic inflammation
Dexamethasone3–4Acute inflammation
Fluticasone propionate8–14Asthma/COPD
Budesonide2–3Pediatric asthma

Advantages of Deuterium :

  • Prolongs half-life by reducing CYP3A4-mediated clearance .

  • Enhances topical efficacy by delaying ester hydrolysis in target tissues .

Scientific Research Applications

Dermatological Applications

Mometasone furoate-d8 is primarily used in treating various inflammatory skin conditions. Its applications include:

  • Eczema and Dermatitis: Clinical studies have shown that this compound is effective in managing atopic dermatitis and other steroid-responsive dermatoses. It has demonstrated superior efficacy compared to other corticosteroids like fluticasone propionate and betamethasone dipropionate .
  • Psoriasis: Research indicates that this compound can significantly improve symptoms in psoriasis patients, with a favorable safety profile. Its once-daily application enhances patient compliance .

Comparative Efficacy Table

ConditionThis compoundComparator (e.g., Betamethasone)Outcome
Atopic DermatitisHigh efficacyModerate efficacySignificant improvement
PsoriasisHigh efficacyModerate efficacySignificant improvement
EczemaHigh efficacyLow efficacySignificant improvement

Respiratory Applications

This compound is also indicated for respiratory conditions:

  • Asthma: As an inhaled corticosteroid, it is utilized for asthma prophylaxis in patients aged four years and older. Its potent anti-inflammatory properties help reduce airway inflammation and improve lung function .
  • Allergic Rhinitis: this compound nasal spray formulation is effective for treating seasonal allergic rhinitis, providing relief from symptoms such as nasal congestion and sneezing .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the delivery of this compound through novel formulations:

  • Mesoporous Silica Nanoparticles: A study explored the synthesis of mesoporous silica nanoparticles loaded with mometasone furoate for controlled nasal delivery. This method aims to improve solubility and regulate drug release, potentially leading to more effective treatment options .

Drug Delivery System Characteristics Table

Delivery SystemCharacteristicsBenefits
Mesoporous Silica NanoparticlesControlled release, improved solubilityEnhanced bioavailability

Case Studies

  • Clinical Trial on Eczema Treatment:
    A randomized clinical trial compared this compound with fluticasone propionate in eczema patients. Results indicated that this compound provided greater symptom relief and was better tolerated with fewer side effects .
  • Head and Neck Cancer Research:
    Emerging studies have reported that local application of this compound significantly reduced acute radiation dermatitis in patients undergoing radiotherapy for head and neck squamous cell carcinoma. The treatment showed no organ toxicity and effectively suppressed tumor growth in vivo .

Mechanism of Action

Mometasone furoate-d8 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding causes conformational changes in the receptor, leading to its translocation to the nucleus. Once in the nucleus, the receptor complex binds to glucocorticoid response elements in the DNA, regulating the transcription of anti-inflammatory genes. This results in the suppression of inflammatory mediators and the reduction of inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C${27}$H${22}$D$8$Cl$2$O$_6$ 529.5 N/A Deuterated analog; used as internal standard for LC-MS/MS quantification . Enhanced metabolic stability due to deuterium substitution.
Mometasone furoate C${27}$H${30}$Cl$2$O$6$ 521.4 83919-23-7 Parent compound; binds glucocorticoid receptors with high affinity. Used clinically for anti-inflammatory effects .
Impurity H C${27}$H${31}$ClO$_7$ 502.98 148596-90-1 Oxidative derivative; lacks the 21-chloro group, reducing glucocorticoid activity .
Impurity G C${22}$H${28}$Cl$2$O$4$ 427.36 105102-22-5 Degradation product; missing the furoate ester, critical for receptor binding .
Budesonide C${25}$H${34}$O$_6$ 430.5 51333-22-3 Comparator glucocorticoid; higher systemic bioavailability but shorter half-life compared to mometasone furoate .

Key Observations:

Deuterium Substitution : this compound’s primary distinction lies in its isotopic labeling, which minimally alters its chemical structure but significantly impacts pharmacokinetics. Deuterium incorporation reduces metabolic clearance by stabilizing carbon-deuterium bonds against cytochrome P450-mediated oxidation .

Functional Groups :

  • The furoate ester in mometasone furoate and its deuterated form is essential for receptor binding and potency. Impurity G, lacking this group, exhibits diminished activity .
  • Impurity H, an oxidative derivative, retains partial activity but is pharmacologically inferior due to altered stereochemistry .

Analytical Utility : this compound is critical in bioanalytical workflows. For example, recovery studies using HPLC (as described in ) achieve >95% accuracy for mometasone furoate quantification when the deuterated analog is employed as an internal standard .

Metabolic and Stability Profiles

  • Mometasone furoate : Undergoes hepatic metabolism via CYP3A4, with a terminal half-life of ~5.8 hours. The furoate ester is hydrolyzed to yield inactive metabolites .
  • This property makes it ideal for use in tracer studies .
  • Impurities: Impurity H and G are degradation products formed under stress conditions (e.g., heat, light).

Research and Development Implications

The deuterated form of mometasone furoate bridges analytical and clinical research. For instance, highlights pharmacokinetic studies using LC-MS/MS, where this compound ensures precise quantification of the parent drug alongside co-administered agents like formoterol . Future studies could explore deuterated analogs for prolonged therapeutic effects, leveraging their metabolic stability.

Q & A

Q. What validated analytical methods are recommended for identifying mometasone furoate-d8 in pharmaceutical formulations?

Thin-layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are widely used. For TLC, prepare standard and sample solutions in acetonitrile, apply to silica gel plates, and develop using a mobile phase optimized for separation. Identification is confirmed by matching retention factors (Rf) and UV spectra between the sample and reference standard . RP-HPLC with UV/PDA detection offers higher sensitivity; system suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must be validated to ensure specificity .

Q. How can researchers ensure accurate quantification of this compound in stability studies?

Use an internal standard (e.g., budesonide dipropionate) to correct for matrix effects and instrument variability. Prepare calibration curves in the linear range (typically 50–150% of target concentration) and validate precision (RSD <2%) and accuracy (recovery 98–102%) using spiked samples. Degradation products (e.g., oxidation byproducts) should be chromatographically resolved to avoid interference .

Q. What are critical parameters for assessing the stability of this compound under varying storage conditions?

Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor potency loss and impurity formation via HPLC. For photostability, follow ICH Q1B guidelines using a xenon lamp (1.2 million lux-hours). Data should include mass balance calculations to confirm degradation pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo safety data for this compound?

Discrepancies, such as negative Ames tests but weak skin sensitization in guinea pigs, require mechanistic studies. Perform local lymph node assays (LLNA) to quantify sensitization potential and molecular dynamics simulations to assess receptor binding (e.g., glucocorticoid receptor NR3C1). Cross-validate findings using human epidermal models or transcriptomic profiling to identify pro-inflammatory markers .

Q. What methodological strategies are effective for impurity profiling of this compound in nasal spray formulations?

Employ LC-MS/MS to characterize impurities at trace levels (≤0.1%). Use relative response factors (RRFs) for quantitation when reference standards are unavailable. Validate method robustness by varying column temperature (±5°C) and flow rate (±10%). For genotoxic impurities, adhere to ICH M7 guidelines, including computational toxicology assessments .

Q. How can molecular docking simulations optimize the design of this compound analogs with reduced side effects?

Compare binding energies and interaction residues (e.g., Leu83, His84 in IL-13) between mometasone and analogs using software like AutoDock Vina. Prioritize compounds with lower binding energy to glucocorticoid receptors but reduced affinity for mineralocorticoid receptors. Validate predictions with in vitro receptor transactivation assays .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in preclinical models of psoriasis?

Apply mixed-effects models to account for inter-individual variability in animal studies. Use meta-analysis to pool data from multiple trials, adjusting for covariates like disease severity and formulation differences. For clinical contradictions, conduct Bayesian adaptive trials to dynamically refine dosing protocols .

Q. How can researchers validate novel analytical methods for this compound in compliance with ICH Q2(R1)?

Include parameters such as:

  • Specificity : No interference from excipients or degradation products.
  • Linearity : R² >0.999 over the working range.
  • Accuracy : Spike recovery 95–105% at three concentration levels.
  • Precision : Intra-day and inter-day RSD <2%.
    Document robustness by testing pH (±0.2), mobile phase composition (±2%), and column batches .

Methodological Notes

  • Reference Standards : Use USP/EP-certified this compound (CAS 83919-23-7) with ≥98.5% purity. Cross-check against in-house NMR (¹H, ¹³C) and HRMS data .
  • Ethical Compliance : For in vivo studies, adhere to OECD 406 (skin sensitization) and include negative/positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.